REACTION_SMILES
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[Br:11][N:12]1[C:13]([CH3:14])([CH3:15])[C:16](=[O:17])[N:18]([Br:19])[C:20]1=[O:21].[Cl:30][CH2:31][Cl:32].[OH:22][S:23]([C:24]([F:25])([F:26])[F:27])(=[O:28])=[O:29].[o:1]1[c:2](=[O:10])[nH:3][c:4]2[c:5]1[cH:6][cH:7][cH:8][cH:9]2>>[o:1]1[c:2](=[O:10])[nH:3][c:4]2[c:5]1[cH:6][c:7]([Br:11])[cH:8][cH:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)C(=O)N(Br)C(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]c2ccccc2o1
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Name
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Type
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product
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Smiles
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O=c1[nH]c2ccc(Br)cc2o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |